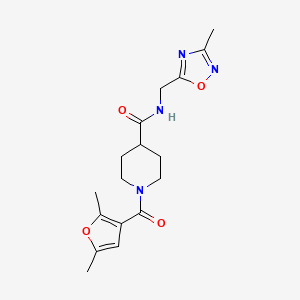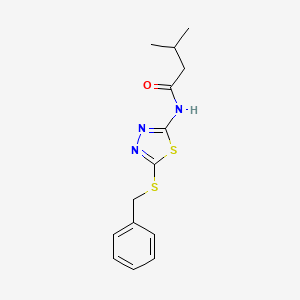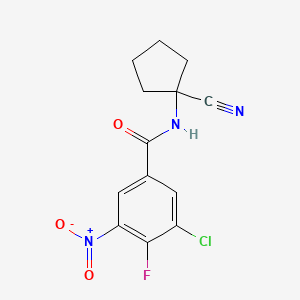
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzamides and has been found to have potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. This may lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the production of certain cytokines that are involved in inflammation. In addition, it has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is the lack of knowledge about its exact mechanism of action, which may hinder its development as a drug.
Future Directions
There are several future directions for the research and development of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This may lead to the development of more potent and selective compounds. Another direction is to study its efficacy in animal models of cancer and inflammatory diseases. This may provide valuable information for the development of clinical trials. Finally, more research is needed to determine the potential side effects of this compound and its safety profile in humans.
Synthesis Methods
The synthesis of 3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide involves the reaction of 3-chloro-4-fluoro-5-nitrobenzoic acid with 1-cyanocyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide has potential applications in the field of medicinal chemistry. It has been found to have activity against certain types of cancer cells, such as breast cancer and lung cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3/c14-9-5-8(6-10(11(9)15)18(20)21)12(19)17-13(7-16)3-1-2-4-13/h5-6H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPKYXXURFNKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C(=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)
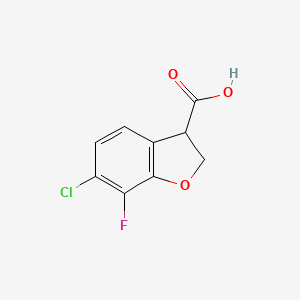
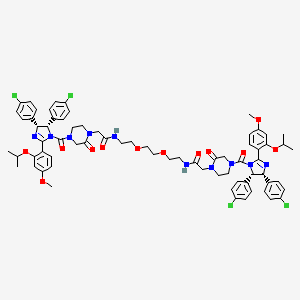
![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)


![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)
